molecular formula C15H14BrNO B2818559 3-bromo-N-(2,4-dimethylphenyl)benzamide CAS No. 300696-25-7

3-bromo-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B2818559
CAS No.: 300696-25-7
M. Wt: 304.187
InChI Key: OOWZSBBXDDOZDR-UHFFFAOYSA-N
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Description

3-Bromo-N-(2,4-dimethylphenyl)benzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position of the benzoyl group and a 2,4-dimethylphenyl substituent on the amide nitrogen. Its structure combines aromatic halogenation (bromine) and alkylation (methyl groups), which influence its electronic properties, solubility, and binding affinity to biological targets.

Properties

IUPAC Name

3-bromo-N-(2,4-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWZSBBXDDOZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,4-dimethylphenyl)benzamide typically involves the bromination of N-(2,4-dimethylphenyl)benzamide. One common method is the reaction of N-(2,4-dimethylphenyl)benzamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 3-bromo-N-(2,4-dimethylphenyl)benzamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Oxidation Reactions: The amide group can be oxidized to form carboxylic acids or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, or substituted amides.

    Reduction Reactions: The major product is the corresponding amine.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-bromo-N-(2,4-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,4-dimethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amide group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Bromo-N-(2,4-dimethylphenyl)benzamide with Analogues

Compound Name Substituents on Benzamide Core Molecular Weight (g/mol) Key Features Pharmacological Target/Application
3-Bromo-N-(2,4-dimethylphenyl)benzamide - 3-Br, N-(2,4-dimethylphenyl) ~318.2 (estimated) Bromine enhances electrophilicity; methyl groups improve lipophilicity Potential kinase inhibitor
4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116) - 4-NH₂, N-(2,6-dimethylphenyl) 255.3 Amino group enables metabolic acetylation; anticonvulsant activity Anticonvulsant
(Z)-N-(2,4-dimethylphenyl)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzamide (M6) - 4-(thiazolidinedione group), N-(2,4-dimethylphenyl) 353.0 Thiazolidinedione moiety enhances hydrogen bonding; chemosensor candidate Chemosensors
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C10) - 4-Br, N-(3,5-dimethoxyphenyl) ~400.0 (estimated) Methoxy groups increase polarity; sulfonamide derivatives show antifungal activity Antifungal agents
3-Bromo-N-(4-(pyridin-4-ylmethyl)phenyl)propamide - 3-Br, N-(4-pyridylmethylphenyl) ~357.2 Pyridine moiety enhances metal coordination; explored in catalysis Catalytic intermediates

Key Observations :

  • Halogenation : Bromine at the 3-position (target compound) vs. 4-position (C10) alters steric and electronic profiles, affecting binding to hydrophobic enzyme pockets .
  • Substituent Diversity: Methyl groups (target compound) vs. methoxy (C10) or amino (LY201116) groups modulate solubility and metabolic stability. For example, LY201116 undergoes rapid N-acetylation and hydroxylation, whereas methyl groups in the target compound may slow metabolism .
  • Pharmacological Targets: Thiazolidinedione derivatives (M6) exhibit chemosensing properties, while anticonvulsant activity in LY201116 highlights the impact of amino substituents on CNS penetration .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Physicochemical Comparison

Compound Name H-Bond Donors/Acceptors Rotatable Bonds Solubility (DMSO/EtOH) Key Pharmacokinetic Data
3-Bromo-N-(2,4-dimethylphenyl)benzamide 1 H-donor, 4 H-acceptors (estimated) 4 High in DMSO (similar to M6) Limited data; inferred slow metabolism
ZINC33268577 (VEGFR-2 inhibitor) 1 H-donor, 5 H-acceptors 5 Moderate Shape Tanimoto 0.803 vs. tivozanib
LY201116 2 H-donors, 5 H-acceptors 3 High 94% oral absorption; t₁/₂ = 9.4 min (iv)
M6 2 H-donors, 5 H-acceptors 5 Soluble in DMSO/EtOH Rf = 0.47 (TLC); melting point 143–148°C

Key Findings :

  • Hydrogen Bonding : The target compound’s lower H-bond capacity compared to LY201116 may reduce off-target interactions but limit affinity for polar active sites .
  • Rotational Flexibility: Fewer rotatable bonds than ZINC33268577 (5 vs.
  • Solubility : High DMSO solubility (as seen in M6) supports formulation for in vitro assays but may require prodrug strategies for in vivo use .

Analytical Methods :

  • NMR/IR : Used to confirm amide bond formation and substituent positions (e.g., ¹H NMR δ 2.2–2.4 ppm for methyl groups) .
  • X-ray Crystallography : Critical for resolving conformation, as seen in 2-arylbenzotriazoles () and 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide () .
  • Mass Spectrometry : ESI-HRMS and GC-MS (as in and ) validate molecular weight and purity .

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